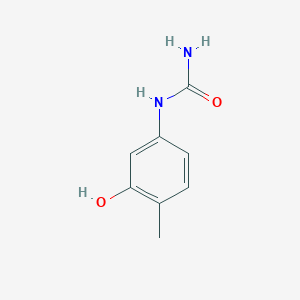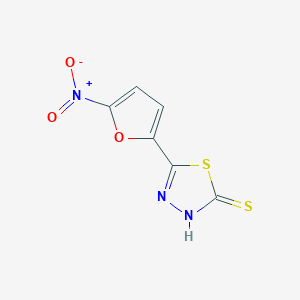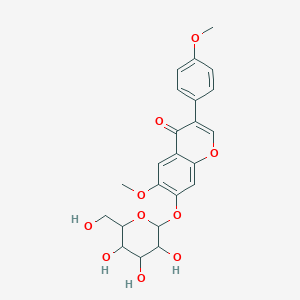
1,3-ジヒドロ-1-(ピペリジン-4-イル)(2H)インドール-2-オン
概要
説明
1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
科学的研究の応用
1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用機序
Target of Action
The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.
Mode of Action
1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .
Biochemical Pathways
The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.
Result of Action
The molecular and cellular effects of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.
生化学分析
Biochemical Properties
It has been suggested that it may interact with the NLRP3 inflammasome, a protein complex involved in the immune response
Cellular Effects
In cellular studies, 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one has been shown to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells This suggests that it may influence cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
It is thought to bind to NLRP3 and inhibit its activation This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one typically involves the reaction of indole derivatives with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium acetate (Pd(OAc)2) in the presence of a base such as potassium carbonate (K2CO3) .
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
類似化合物との比較
Similar Compounds
1-(4-Piperidinyl)-1,3-dihydro-2H-indol-2-one: A closely related compound with similar structural features.
1-(1-(1H-imidazol-1-yl)carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Another indole derivative with comparable properties.
Uniqueness
1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-piperidin-4-yl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYDAPQCHWQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920333 | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-91-7, 16223-25-9 | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)












